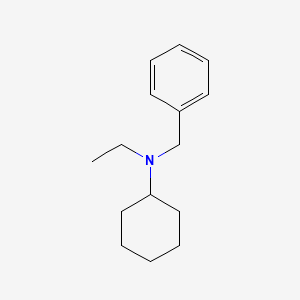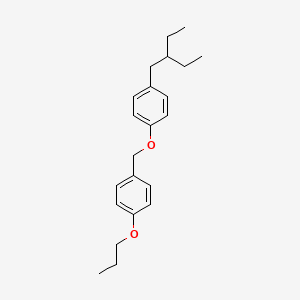
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate is a complex organic compound featuring both an indole and a cyclohexenone moiety Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclohexenone Formation: The cyclohexenone moiety can be prepared through the oxidation of cyclohexanol using reagents like Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate).
Coupling Reaction: The final step involves coupling the indole core with the cyclohexenone moiety. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
作用机制
The mechanism of action of 3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The cyclohexenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their activity.
相似化合物的比较
Similar Compounds
3-Oxocyclohex-1-en-1-yl 1H-indole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the indole ring.
3-Oxocyclohex-1-en-1-yl 1H-indole-4-carboxylate: Carboxylate group at the 4-position of the indole ring.
Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different substituents on the ring.
Uniqueness
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate is unique due to the specific positioning of the carboxylate group on the indole ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
137839-04-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
(3-oxocyclohexen-1-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c17-10-4-3-5-11(8-10)19-15(18)13-9-16-14-7-2-1-6-12(13)14/h1-2,6-9,16H,3-5H2 |
InChI 键 |
NUCIFZCKLVKRBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC(=O)C1)OC(=O)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)








![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


